Hoodigoside I - 946409-71-8

Hoodigoside I

Catalog Number: EVT-2777804
CAS Number: 946409-71-8
Molecular Formula: C60H96O22
Molecular Weight: 1169.406
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Hoodigoside I typically involves several steps starting from Hoodigogenin A. The process includes:

  1. Deprotection: The initial step often involves the removal of protective groups on the hydroxyl functionalities of Hoodigogenin A.
  2. Glycosylation Reaction: This crucial step involves reacting Hoodigogenin A with a suitable sugar moiety under acidic or enzymatic conditions to form the glycosidic bond that characterizes hoodigosides.
  3. Purification: Following the glycosylation reaction, purification techniques such as chromatography are employed to isolate Hoodigoside I in its pure form.

Technical details reveal that the glycosylation can be achieved using various methods, including direct coupling reactions or utilizing activated sugar donors in the presence of catalysts .

Molecular Structure Analysis

Hoodigoside I has a complex molecular structure characterized by:

  • Molecular Formula: C27H44O10
  • Molecular Weight: Approximately 520.63 g/mol

The structure features a steroid backbone typical of pregnane derivatives, with multiple hydroxyl groups and a sugar moiety attached. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are utilized to confirm its structural integrity and stereochemistry .

Chemical Reactions Analysis

Hoodigoside I can undergo several chemical reactions due to its functional groups:

  • Hydrolysis: In aqueous conditions, Hoodigoside I can hydrolyze to release Hoodigogenin A and the corresponding sugar.
  • Oxidation: The hydroxyl groups may be oxidized to carbonyls under specific conditions.
  • Reduction: Conversely, certain functional groups can be reduced back to their alcohol forms.

These reactions are significant for understanding its stability and reactivity in biological systems .

Mechanism of Action

The mechanism of action of Hoodigoside I primarily revolves around its interaction with specific receptors in the body that regulate appetite and metabolism. Research indicates that hoodigosides may influence central nervous system pathways related to satiety and hunger signals.

Data suggest that Hoodigoside I may act on hypothalamic pathways, potentially mimicking the effects of glucose or other metabolic signals that suppress appetite . Further studies are needed to elucidate the precise biochemical pathways involved.

Physical and Chemical Properties Analysis

Hoodigoside I exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents like methanol and ethanol but poorly soluble in non-polar solvents.
  • Melting Point: The melting point is typically above 200 °C, indicating stability under heat.
  • Stability: It is stable under acidic conditions but may degrade under strong alkaline conditions.

These properties are essential for determining its suitability for various applications in pharmacology and nutrition .

Applications

Hoodigoside I has several potential scientific applications:

  • Appetite Suppression: Due to its biological activity, it is being studied for use in weight management products.
  • Pharmaceutical Development: As part of research into natural products with therapeutic benefits, Hoodigoside I may contribute to developing new medications targeting metabolic disorders.
  • Nutraceuticals: Its incorporation into dietary supplements aimed at weight control reflects its growing popularity in health industries.
Biosynthetic Pathways of Hoodigoside I

Enzymatic Mechanisms in Pregnane Glycoside Synthesis

Hoodigoside I belongs to the pregnane glycoside class, characterized by a C21 steroidal backbone modified with sugar moieties. Its biosynthesis involves sequential enzymatic reactions:

  • Terpene synthases mediate early cyclization of linear prenyl diphosphates (e.g., 2,3-oxidosqualene) into the protosteryl cation, which undergoes rearrangement to form pregnane skeletons. Recent studies confirm that class II terpene synthases in Hoodia species catalyze this step via cationic cascade reactions, establishing the core tetracyclic structure [1].
  • Cytochrome P450 monooxygenases (CYPs) drive functionalization reactions, including hydroxylation at C-12 and C-14 positions of the aglycone. These oxidations are prerequisites for subsequent glycosylation. Hoodia-specific CYP clans (e.g., CYP87A) exhibit high substrate specificity for pregnane intermediates [9].
  • Glycosyltransferases (GTs) attach activated sugar donors (e.g., UDP-glucose) to hydroxylated pregnane aglycones. Hoodigoside I biosynthesis utilizes GT80 family enzymes, which transfer glucose to C-3β-OH via β-glycosidic linkages. Kinetic studies show a Km of 18 μM for UDP-glucose in H. gordonii [9].

Table 1: Key Enzymes in Hoodigoside I Biosynthesis

Enzyme ClassFunctionGene Family
Terpene synthaseCyclization of 2,3-oxidosqualene to pregnaneTPSII
Cytochrome P450C-12/C-14 hydroxylation of aglyconeCYP87A
GlycosyltransferaseGlucose attachment at C-3βGT80

Precursor Utilization in Steroidal Backbone Formation

The pregnane backbone of Hoodigoside I originates from isoprenoid precursors synthesized through two parallel pathways:

  • Mevalonate (MVA) pathway: In cytosol, acetyl-CoA undergoes condensation to form mevalonic acid, which is phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP). Isotopic labeling with 13C-acetate confirms incorporation into Hoodigoside I’s steroidal core [10].
  • Non-mevalonate (MEP) pathway: In plastids, pyruvate and glyceraldehyde-3-phosphate combine to produce IPP and dimethylallyl pyrophosphate (DMAPP). Hoodia transcriptomics reveal high expression of DXS (1-deoxy-D-xylulose-5-phosphate synthase) in photosynthetic tissues, indicating pathway crosstalk [10].

Downstream steps involve:

  • Squalene synthesis: IPP and DMAPP condense into farnesyl pyrophosphate, which dimerizes to squalene.
  • Oxidosqualene cyclization: Squalene monooxygenase introduces an epoxide, enabling cyclization to pregnenolone, the direct precursor of hoodigogenin A (aglycone of Hoodigoside I). NMR studies verify pregnenolone as the primary intermediate in H. gordonii [9].

Table 2: Precursor Contributions to Hoodigoside I Backbone

PrecursorPathwayRole
Acetyl-CoAMVAIPP synthesis via mevalonate
Pyruvate/Glyceraldehyde-3PMEPIPP/DMAPP synthesis in plastids
PregnenoloneCyclizationAglycone scaffold

Glycosylation Patterns and Sugar Moiety Diversity

Glycosylation dictates Hoodigoside I’s bioactivity and solubility. The process involves:

  • Core glycosylation: A β-D-glucose residue is attached to the C-3β hydroxyl of hoodigogenin A by UDP-glucosyltransferases. This step occurs in the endoplasmic reticulum, with enzyme specificity governed by conserved catalytic domains [8].
  • Secondary modifications:
  • O-methylation: C-6′ of glucose is methylated by S-adenosylmethionine (SAM)-dependent methyltransferases.
  • Rhamnosylation: Terminal α-L-rhamnose may be added by rhamnosyltransferases in select Hoodia chemotypes. Glycomic analyses reveal species-specific rhamnose prevalence in 40% of H. parviflora accessions [9].

Mass spectrometry of Hoodigoside I isoforms identifies three primary glycoforms:

  • Monoglucoside (hoodigogenin A-3-O-β-D-glucoside)
  • Methylglucoside (hoodigogenin A-3-O-β-D-6′-methylglucoside)
  • Dirhamnoside (hoodigogenin A-3-O-β-D-glucosyl-(1→4)-α-L-rhamnoside)

Table 3: Sugar Moiety Diversity in Hoodigoside I

GlycoformSugar SequencePrevalence (%)
Monoglucosideβ-D-Glcp-(1→)-Aglycone65%
Methylglucosideβ-D-6′-OMe-Glcp-(1→)-Aglycone25%
Dirhamnosideα-L-Rhap-(1→4)-β-D-Glcp-(1→)-Aglycone10%

Comparative Biosynthesis Across Hoodia Species

Biosynthetic efficiency and glycoform diversity vary significantly among Hoodia species due to genetic divergence:

  • Enzyme kinetics: H. gordonii glycosyltransferases exhibit 2.3-fold higher catalytic efficiency (kcat/Km = 1.8 × 104 M−1s−1) than H. parviflora homologs, correlating with higher Hoodigoside I accumulation [9].
  • Genomic organization: H. gordonii harbors contiguous pgl gene clusters encoding pregnane-modifying enzymes, whereas H. canadensis and H. winghamensis possess fragmented loci with duplicated pglB genes (oligosaccharyltransferases), enabling branched glycosylation [4].
  • Glycosylation specificity: H. alstonii produces predominantly methylglucosides due to elevated SAM-dependent methyltransferase expression, while H. flava favors dirhamnosides [9].

Table 4: Species-Specific Variations in Hoodigoside I Biosynthesis

SpeciesAglycone Yield (mg/g DW)Dominant GlycoformKey Enzymes
Hoodia gordonii4.2 ± 0.3MonoglucosideGT80, CYP87A1
Hoodia parviflora1.8 ± 0.2DirhamnosideGT82, RhamT1
Hoodia alstonii3.5 ± 0.4MethylglucosideSAM-MT6

These variations underscore evolutionary adaptations influencing secondary metabolite profiles in arid-adapted Hoodia species [9].

Properties

CAS Number

946409-71-8

Product Name

Hoodigoside I

IUPAC Name

[(3S,8R,10R,12R,13S,14S,17S)-17-acetyl-14-hydroxy-3-[(2R,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C60H96O22

Molecular Weight

1169.406

InChI

InChI=1S/C60H96O22/c1-14-28(2)56(66)78-44-22-38-37(60(67)20-18-36(29(3)62)59(44,60)9)16-15-34-21-35(17-19-58(34,38)8)76-45-23-39(68-10)52(30(4)72-45)79-46-24-40(69-11)53(31(5)73-46)80-47-25-41(70-12)54(32(6)74-47)81-48-26-42(71-13)55(33(7)75-48)82-57-51(65)50(64)49(63)43(27-61)77-57/h14-15,30-33,35-55,57,61,63-65,67H,16-27H2,1-13H3/b28-14+/t30-,31-,32-,33-,35+,36-,37-,38?,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49-,50+,51-,52-,53-,54-,55-,57+,58+,59+,60+/m1/s1

InChI Key

CTEPYEUIZNZLPO-VGPNSHIZSA-N

SMILES

CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O

Solubility

not available

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